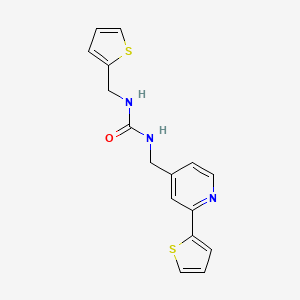
1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H15N3OS2 and its molecular weight is 329.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure
The compound features a urea moiety linked to a thiophene and pyridine ring system, which is crucial for its biological interactions. The molecular formula is C15H14N2S2, with a molecular weight of approximately 298.41 g/mol.
Biological Activity Overview
Research indicates that derivatives of thiourea and urea exhibit a wide range of biological activities, including:
- Antimicrobial : Compounds similar to this urea have shown efficacy against various bacterial strains.
- Anticancer : Several studies highlight the potential of thiourea derivatives in inhibiting cancer cell proliferation.
- Anti-inflammatory : The compound may possess anti-inflammatory properties, making it relevant for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Key findings from SAR studies include:
| Modification | Impact on Activity |
|---|---|
| Substituting thiophene with other heterocycles | May enhance or reduce potency depending on electronic properties |
| Altering the position of substituents on the pyridine ring | Can significantly impact binding affinity and biological activity |
| Lengthening or shortening the linker between thiophene and urea | Affects steric hindrance and solubility, influencing overall bioactivity |
Case Studies
- Anticancer Activity : A study evaluated various thiourea derivatives, including those structurally similar to our compound. Results indicated that certain modifications led to increased cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 µM to 30 µM .
- Antimicrobial Properties : Another investigation focused on the antimicrobial effects of thiourea derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition with MIC values around 25 µg/mL, indicating potential as an antimicrobial agent .
- Anti-inflammatory Effects : Research into the anti-inflammatory properties suggested that the compound could inhibit pro-inflammatory cytokines in vitro, demonstrating an IC50 value of approximately 15 µM in macrophage models .
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The urea moiety may interact with enzyme active sites, leading to inhibition of critical pathways in cancer cell proliferation and inflammation.
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in inflammatory responses or cancer progression.
特性
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-16(19-11-13-3-1-7-21-13)18-10-12-5-6-17-14(9-12)15-4-2-8-22-15/h1-9H,10-11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTACNDWOUCQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













